(1Z,6R,11R,13R,14S,15S,16R,19Z,21Z,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione
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Overview
Description
Satratoxin H is a trichothecene mycotoxin, a naturally occurring toxin produced by the ascomycetes Stachybotrys chartarum and Podostroma cornu-damae . This compound is almost completely insoluble in water but is easily soluble in lower alcohols and polar solvents such as ethanol, methanol, 2-propanol, acetone, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Satratoxin H is tightly linked to the sporulation of Stachybotrys chartarum . The optimal nutrition medium for satratoxin production is potato dextrose agar . The growth of Stachybotrys chartarum genotype S strains on potato dextrose agar from different manufacturers can lead to varying levels of satratoxin production .
Industrial Production Methods: Most production methods are likely to be laboratory-based, focusing on controlled cultivation of the producing fungi under optimal conditions to maximize toxin yield .
Chemical Reactions Analysis
Types of Reactions: Satratoxin H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving Satratoxin H include lower alcohols and polar solvents such as ethanol, methanol, 2-propanol, acetone, and chloroform .
Major Products:
Scientific Research Applications
Satratoxin H has several scientific research applications, primarily due to its high toxicity and unique chemical properties. These applications include:
Mechanism of Action
Satratoxin H exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain during translation . This inhibition leads to cell death and tissue damage, contributing to the compound’s high toxicity .
Comparison with Similar Compounds
Satratoxin G: A closely related compound produced by the same fungi, with similar chemical properties and toxicity.
Uniqueness: Satratoxin H is unique due to its specific production by Stachybotrys chartarum and Podostroma cornu-damae and its high toxicity compared to other trichothecene mycotoxins . Unlike T-2 toxin, Satratoxin H has not been reported to be used as a chemical weapon .
Properties
IUPAC Name |
(1Z,6R,11R,13R,14S,15S,16R,19Z,21Z,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13-/t18-,20+,21+,22+,25+,26+,27+,28+,29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACSCLQRGEGOE-XBQYWHEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCO[C@]([C@@H]4O)(/C=C\C=C/C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@H](C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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